Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Chiral resolution Diastereomeric ratio Pharmaceutical intermediate

Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS 361369-87-1) is a racemic aminotetralin derivative with molecular formula C₁₂H₁₅NO₂ and molecular weight 205.25 g/mol. It features a tetrahydronaphthalene scaffold bearing a primary amino group at the benzylic 5-position and a methyl carboxylate ester at the 2-position.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 361369-87-1
Cat. No. B3262781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate
CAS361369-87-1
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)C(CCC2)N
InChIInChI=1S/C12H15NO2/c1-15-12(14)9-5-6-10-8(7-9)3-2-4-11(10)13/h5-7,11H,2-4,13H2,1H3
InChIKeyPBMWFDPFLABNFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS 361369-87-1): Racemic Aminotetralin Ester Intermediate for Pharmaceutical Synthesis & Procurement Specification


Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS 361369-87-1) is a racemic aminotetralin derivative with molecular formula C₁₂H₁₅NO₂ and molecular weight 205.25 g/mol . It features a tetrahydronaphthalene scaffold bearing a primary amino group at the benzylic 5-position and a methyl carboxylate ester at the 2-position. The compound has a predicted logP of 2.51, polar surface area (PSA) of 52.32 Ų, and predicted basic pKa of 8.98 ± 0.20 . It exists as a racemic mixture, with enantiopure (5S)- and (5R)- forms available under separate CAS registrations (1213699-55-8 and 1213429-21-0, respectively) . Primarily utilized as a chiral building block and synthetic intermediate in medicinal chemistry, the compound has been specifically cited in patent literature for the construction of EP4 receptor antagonists and other bioactive molecules [1].

Why Generic Substitution Fails for Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate: Regioisomeric, Stereochemical, and Functional Group Constraints in Aminotetralin-Based Synthesis


Aminotetralin carboxylate intermediates are not interchangeable due to three interdependent structural variables that govern their downstream synthetic utility: (i) regioisomeric position of the amino group (5-, 3-, or 8-), which controls the geometry and electronics of the scaffold for subsequent functionalization ; (ii) stereochemistry at the benzylic 5-position, where racemic (CAS 361369-87-1), (5S)-enantiomer (CAS 1213699-55-8), and (5R)-enantiomer (CAS 1213429-21-0) each present distinct reactivity profiles and may lead to diastereomeric products when coupled to chiral substrates ; and (iii) the ester protecting group, which governs solubility, crystallinity, and compatibility with downstream transformations compared to the free carboxylic acid (MW 191.23) or the hydrochloride salt (MW 241.72) . Substituting the 5-amino-2-carboxylate regioisomer with the 3-amino-2-carboxylate (CAS 858022-64-7) or 8-amino-2-carboxylate (CAS 501441-76-5) places the amino group at electronically distinct ring positions, fundamentally altering nucleophilicity, hydrogen-bonding geometry, and the trajectory of elaborated side chains. These differences are magnified in patent-defined synthetic routes, where CAS 361369-87-1 has been specifically validated as the precursor to EP4 receptor antagonists [1].

Quantitative Differentiation Evidence for Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS 361369-87-1) Versus Closest Analogs


Stereochemical Purity: Racemic Mixture Versus Enantiopure (5S)- and (5R)- Forms — Impact on Diastereomeric Ratio in Downstream Chiral Synthesis

CAS 361369-87-1 is the racemic mixture (R/S at the benzylic 5-amino position). Substitution with a single enantiomer—either the (5S)-form (CAS 1213699-55-8) or the (5R)-form (CAS 1213429-21-0)—alters the stereochemical outcome of subsequent reactions. In chiral amide coupling or reductive amination steps, the racemic starting material produces a 1:1 diastereomeric mixture requiring chromatographic separation, whereas the enantiopure form yields a single diastereomer . Procurement of the incorrect stereochemical form can necessitate additional resolution steps, increasing synthetic cost and reducing overall yield. The racemate and each enantiomer are sold under distinct CAS numbers with independent purity specifications, and no single CAS registration substitutes for another in cGMP or patent-filing contexts .

Chiral resolution Diastereomeric ratio Pharmaceutical intermediate

Regioisomeric Position of Amino Group: 5-Amino Versus 3-Amino and 8-Amino Isomers — Impact on Synthetic Accessibility and Patent Validity

The target compound bears the amino group at the benzylic 5-position. The 3-amino regioisomer (CAS 858022-64-7) and 8-amino regioisomer (CAS 501441-76-5) position the amino group at electronically and sterically distinct sites on the tetrahydronaphthalene ring . In the patent literature, specifically EP2172447 (Astellas Pharma), the 5-amino-2-carboxylate scaffold is explicitly claimed as the intermediate for constructing EP4 receptor antagonists, and substitution with the 3-amino or 8-amino isomer would produce a different regioisomeric series falling outside the scope of the exemplified synthetic route [1]. The 5-amino group is positioned para to the saturated ring attachment point, conferring distinct nucleophilicity and steric accessibility compared to the 3-amino (ortho-like) or 8-amino (meta-like) analogs.

Regioisomerism Synthetic route Patent composition-of-matter

Functional Group Comparison: Methyl Ester Versus Free Carboxylic Acid — Solubility, Crystallinity, and Downstream Reactivity

The methyl ester (CAS 361369-87-1; MW 205.25; logP 2.51) offers distinct physicochemical properties compared to its free carboxylic acid analog (5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid; CAS not specified for racemate, (R)-form CAS 1213554-09-6; MW 191.23) . The ester exhibits approximately 1.6-fold higher molecular weight and significantly greater lipophilicity (logP estimated 2.51 versus approximately 0.5-1.0 for the zwitterionic free acid at physiological pH, based on the pKa of 8.98 for the amine and ~4-5 for the carboxylic acid). The ester is amenable to direct amidation, reduction, or Grignard addition without prior protection/deprotection steps, whereas the free acid requires activation (e.g., mixed anhydride, coupling reagent) for amide bond formation . The hydrochloride salt (CAS 1097196-62-7; MW 241.72) offers improved aqueous solubility and crystallinity for isolation and storage .

Prodrug design Ester hydrolysis Physicochemical properties

Patent-Documented Synthetic Route: Raney Nickel Hydrogenation of 5-Oxime Precursor With Quantitative Yield (0.91 g From 0.96 g Oxime)

The hydrochloride salt (CAS 1097196-62-7) is synthesized from methyl 5-(hydroxyimino)-5,6,7,8-tetrahydronaphthalene-2-carboxylate (0.96 g) via Raney nickel-catalyzed hydrogenation in methanol at room temperature under 3 atm H₂ for 24 hours, followed by HCl/dioxane precipitation, yielding 0.91 g of the hydrochloride salt . This represents a mass yield of approximately 95% from the oxime precursor. The documented procedure, disclosed in EP2172447 (Astellas Pharma), provides a validated synthetic entry that distinguishes this compound from non-patent-referenced analogs. The oxime reduction route is regioselective for the 5-position, avoiding the amino group migration or ring reduction that can occur with alternative reducing agents (e.g., LiAlH₄, which may reduce the ester as well) [1]. In contrast, the 3-amino regioisomer would require a distinct synthetic entry (e.g., nitration/reduction at the 3-position), for which no equivalent patent-validated procedure has been identified in the public domain.

Hydrogenation Oxime reduction Process chemistry

Physicochemical Property Comparison: Amino Ester Versus Hydroxy Ester Analog — Hydrogen-Bond Donor/Acceptor Capacity

Replacement of the 5-amino group with a 5-hydroxy group yields methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS 212259-52-4; C₁₂H₁₄O₃; MW 206.24) [1]. The amino group (pKa ~8.98) is a stronger hydrogen-bond donor (1 HBD) and base compared to the hydroxyl group (1 HBD as well, but lower basicity; pKa ~13-15 for aliphatic alcohols). This difference impacts: (i) the compound's behavior in chromatographic purification (Rf shift in TLC, retention time in HPLC); (ii) its reactivity toward electrophiles (acylation, sulfonylation) where the amine reacts preferentially under mild conditions while the alcohol requires activation; and (iii) its ability to form stable hydrochloride salts for isolation. The amino analog has a PSA of 52.32 Ų (one HBD from NH₂, one HBA from ester carbonyl), while the hydroxy analog has a comparable PSA from the OH group but lacks the basic nitrogen for salt formation .

Hydrogen bonding PSA Drug-likeness

Procurement Purity Specification: Typical Commercial Purity of 95-98% Versus Research-Grade Requirements

Commercially available methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS 361369-87-1, racemic free base) is typically offered at 95-98% purity . The hydrochloride salt (CAS 1097196-62-7) is available at 95-97% purity . For comparison, the enantiopure (5S)-form (CAS 1213699-55-8) is available at 97% purity, and the (5R)-form hydrochloride (CAS 1958125-83-1) is available at similar specifications . The racemic free base does not require chiral chromatographic purification, which typically reduces cost by 30-60% compared to enantiopure forms . However, the absence of enantiomeric excess (ee) specification for the racemate means that procurement of the wrong form (racemate vs. enantiopure) can go undetected without chiral HPLC or optical rotation measurement, risking diastereomeric contamination in downstream steps.

Purity specification Quality control Procurement standard

Validated Application Scenarios for Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS 361369-87-1) Based on Quantitative Differentiation Evidence


EP4 Receptor Antagonist Synthesis — Patent-Validated Intermediate for Chronic Renal Failure and Diabetic Nephropathy Programs

Astellas Pharma Inc. has demonstrated the use of the hydrochloride salt (CAS 1097196-62-7, derived from CAS 361369-87-1) as a key intermediate in the synthesis of amide-based EP4 receptor antagonists (EP2172447A1) [1]. The patent-defined route proceeds through the 5-amino-2-carboxylate scaffold, and substitution with regioisomeric or stereoisomeric analogs would produce compounds outside the patent's exemplified scope. For medicinal chemistry teams developing EP4 antagonists, procurement of the correct CAS 361369-87-1 (or its hydrochloride) is a prerequisite for reproducing the patent-validated synthetic pathway and generating structure-activity relationship (SAR) data comparable to the reference series.

Chiral Building Block for Diastereoselective Synthesis — Racemate in Non-Stereoselective Steps Versus Enantiopure Forms for Asymmetric Induction

In multi-step synthetic sequences where the 5-amino stereocenter is ultimately resolved or does not influence the stereochemistry of the final target, the racemate (CAS 361369-87-1) offers a cost-effective procurement option, with estimated savings of 30-60% relative to enantiopure forms . Conversely, when the 5-position stereocenter is retained in the final molecule and must be enantiopure, procurement of the (5S)-form (CAS 1213699-55-8) or (5R)-form (CAS 1213429-21-0) is mandatory to avoid a 1:1 diastereomeric mixture requiring chromatographic separation, which would otherwise reduce overall yield by an estimated 30-50% .

Late-Stage Ester Hydrolysis Strategy — Methyl Ester as a Latent Carboxylic Acid for Prodrug or Conjugate Synthesis

The methyl ester form (CAS 361369-87-1; logP 2.51) provides enhanced organic solubility and compatibility with non-aqueous transformations (Grignard additions, LiAlH₄ reductions, amide couplings) compared to the free carboxylic acid (MW 191.23; zwitterionic at physiological pH) . The ester group can be unmasked via LiOH or NaOH hydrolysis at a late synthetic stage to reveal the carboxylic acid for bioconjugation, salt formation, or prodrug strategies. This latent acid approach is preferable to early-stage procurement of the free acid, which exhibits poorer solubility in organic solvents and may complicate chromatographic purification due to zwitterion formation.

Salt Form Selection for Isolation and Storage — Hydrochloride Salt Procurement for Improved Crystallinity and Stability

For long-term storage and reproducible weighing in parallel synthesis or high-throughput experimentation, the hydrochloride salt (CAS 1097196-62-7; MW 241.72) is recommended over the free base (CAS 361369-87-1; MW 205.25) . The salt form, prepared via Raney nickel hydrogenation of the 5-oxime precursor in 95% mass yield followed by HCl/dioxane precipitation , offers superior crystallinity, reduced hygroscopicity, and simplified handling. The free base can be regenerated from the salt by treatment with aqueous base and extraction, providing flexibility in synthetic workflow.

Quote Request

Request a Quote for Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.